2-Bromo-4,6-dinitrobenzoic acid
Overview
Description
2-Bromo-4,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3BrN2O6 . It is a derivative of benzoic acid, which has been brominated and nitrated .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromine and nitro groups attached . The molecular weight is 291.01 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 165-168°C and a predicted boiling point of 381.6±32.0 °C . It is soluble in methanol .Scientific Research Applications
Structural Analysis and Crystal Formation
The acid forms various organic adducts and complexes, indicating its importance in the realm of crystallography and molecular structure analysis. For instance, 2-Bromo-4,6-dinitrobenzoic acid interacts with other compounds to form crystal structures, highlighting its role in understanding and designing molecular interactions and frameworks (Jin et al., 2014).
Chemical Synthesis and Modification
The compound is also significant in the field of chemical synthesis. It undergoes various reactions, such as bromination and nitration, to yield different derivatives. These reactions and their products are crucial for the development of new materials and pharmaceuticals, demonstrating the compound's versatility in synthetic chemistry (Grinev et al., 1983).
Environmental Mobility and Impact
This compound derivatives have been studied for their environmental mobility, especially concerning their potential to migrate to groundwater. This aspect is crucial for understanding and mitigating the environmental impact of this compound, especially in areas affected by military training or other activities that may introduce such compounds into the environment (Sheild et al., 2013).
Safety and Hazards
2-Bromo-4,6-dinitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .
Relevant Papers One relevant paper is “Multi-Omics Reveals 2-Bromo-4,6-Dinitroaniline (BDNA)-Induced Hepatotoxicity and the Role of the Gut-Liver Axis in Rats” which provides insights into the toxic effects of a related compound, BDNA .
Properties
IUPAC Name |
2-bromo-4,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZAEXSGILFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376603 | |
Record name | 2-bromo-4,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-60-2 | |
Record name | 2-Bromo-4,6-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95192-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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